REACTION_CXSMILES
|
C(N(CC)CC)C.C(O)=O.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1OS(C(F)(F)F)(=O)=O)[CH:16]=[O:17]>CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].CN(C=O)C>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH:16]=[O:17] |f:3.4.5,6.7.8|
|
Name
|
|
Quantity
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1.28 g
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Type
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reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1OS(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
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30 mg
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
150 mg
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
|
Name
|
|
Quantity
|
2.81 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a round-bottomed flask equipped with magnetic stirring bar
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Type
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DISSOLUTION
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Details
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All the solids dissolved
|
Type
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CUSTOM
|
Details
|
to give a clear orange solution
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Type
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CUSTOM
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Details
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precipitated
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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filtered
|
Type
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CUSTOM
|
Details
|
The filtrate was partitioned between Et2O (25 mL) and H2O (25 mL)
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Type
|
WASH
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Details
|
The organic layer was further washed with H2O (25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a brown oil
|
Type
|
DISTILLATION
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Details
|
Distillation under reduced pressure (0.1 torr)
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=O)C=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |